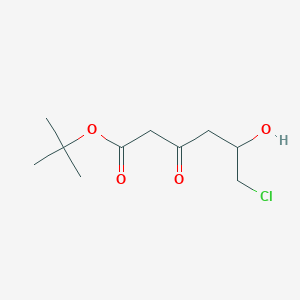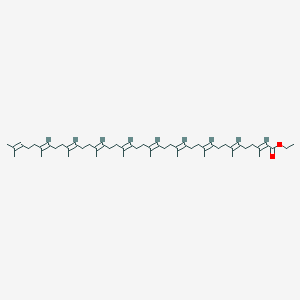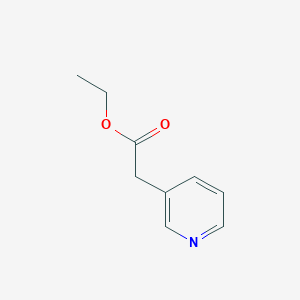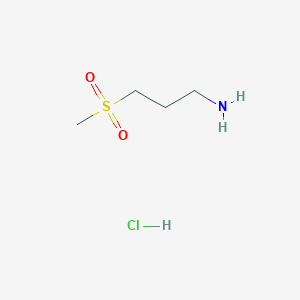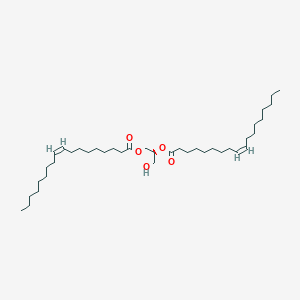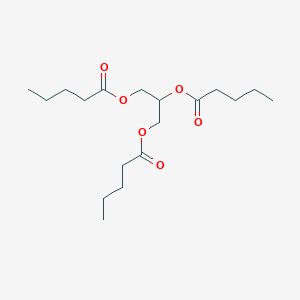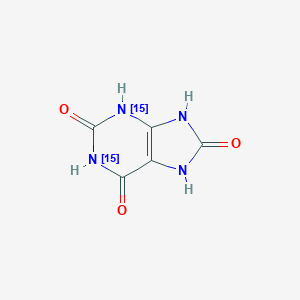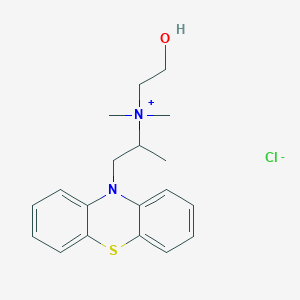
Promethazine hydroxyethyl chloride
Overview
Description
Promethazine hydroxyethyl chloride is a derivative of promethazine, a first-generation antihistamine belonging to the phenothiazine class. Promethazine is widely used for its antihistaminic, sedative, and antiemetic properties. It is effective in treating allergies, motion sickness, nausea, and insomnia .
Mechanism of Action
Target of Action
Promethazine hydroxyethyl chloride, a derivative of phenothiazine, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in various physiological processes, including allergic reactions, pain perception, sedation, nausea, and vomiting .
Mode of Action
Promethazine acts as an antagonist to its primary targets. It competes with histamine for the H1-receptor, which is primarily responsible for its antihistamine action . The antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine’s interaction with its targets affects several biochemical pathways. For instance, it has been found to inhibit the proliferation and promote the apoptosis of colorectal cancer cells by suppressing the PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of promethazine is predominantly mediated by CYP2D6 . These metabolic processes affect the drug’s bioavailability and its ultimate effects on the body.
Result of Action
The molecular and cellular effects of promethazine’s action are diverse, given its multiple targets. Its antihistamine action is used to treat allergic reactions . In the context of cancer cells, promethazine has been found to inhibit proliferation and promote apoptosis .
Action Environment
The action, efficacy, and stability of promethazine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s age, liver function, and the presence of other medications . .
Biochemical Analysis
Biochemical Properties
Promethazine Hydroxyethyl Chloride, like its parent compound Promethazine, is known to antagonize a variety of receptors. It has been shown to interact with histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions .
Cellular Effects
This compound, due to its antihistamine properties, can influence cell function by mitigating allergic reactions at the cellular level . It can also impact cell signaling pathways related to these receptors, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through receptor antagonism. It binds to the aforementioned receptors, preventing their activation and thus modulating the biochemical pathways they control .
Dosage Effects in Animal Models
Promethazine, its parent compound, has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease .
Metabolic Pathways
This compound is predominantly metabolized to Promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6 .
Transport and Distribution
Promethazine, its parent compound, is known to be highly plasma protein-bound (80–90%) with a large volume of distribution .
Preparation Methods
The synthesis of promethazine hydroxyethyl chloride involves several steps. One common method includes reacting diethyl amine with epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with chloride sulfoxide and toluene to produce 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to yield crude promethazine, which is purified and salified with hydrochloric acid to obtain promethazine hydrochloride . Industrial production methods often involve crystallization and salification processes to achieve high-purity promethazine hydrochloride .
Chemical Reactions Analysis
Promethazine hydroxyethyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by sodium N-bromo-benzenesulfonamide in an acidic medium to form promethazine S-oxide . Common reagents used in these reactions include oxidizing agents like bromamine-B and solvents such as methanol. The major products formed from these reactions are typically sulfoxides and other oxidized derivatives .
Scientific Research Applications
Promethazine hydroxyethyl chloride has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the kinetics and mechanisms of oxidation reactions . In biology and medicine, it is employed for its antihistaminic and sedative properties, making it useful in treating allergic reactions, motion sickness, and nausea . Additionally, it is used in the development of drug delivery systems, such as hydrogels, to enhance the bioavailability and controlled release of therapeutic agents .
Comparison with Similar Compounds
Promethazine hydroxyethyl chloride is similar to other phenothiazine derivatives, such as promazine hydrochloride and chlorpromazine . it stands out due to its potent antihistaminic and sedative properties. Promazine hydrochloride, for example, is primarily used as an antipsychotic, while chlorpromazine is known for its neuroleptic effects . The unique combination of antihistaminic, sedative, and antiemetic properties makes this compound particularly valuable in medical and research settings .
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N2OS.ClH/c1-15(21(2,3)12-13-22)14-20-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)20;/h4-11,15,22H,12-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHLEMGRBXVCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875166 | |
| Record name | N-Hydroxyethylpromethazine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090-54-2 | |
| Record name | 10H-Phenothiazine-10-ethanaminium, N-(2-hydroxyethyl)-N,N,α-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2090-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyethylpromethazine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002090542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxyethylpromethazine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)dimethyl[α-methyl-10H-phenothiazine-10-ethyl] chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETHAZINE HYDROXYETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3842T8RNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


